molecular formula C16H10ClNO2 B6390308 2-Chloro-5-(naphthalen-2-YL)nicotinic acid CAS No. 1261921-14-5

2-Chloro-5-(naphthalen-2-YL)nicotinic acid

Cat. No.: B6390308
CAS No.: 1261921-14-5
M. Wt: 283.71 g/mol
InChI Key: LHZNZAKFGSGBSL-UHFFFAOYSA-N
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Description

2-Chloro-5-(naphthalen-2-yl)nicotinic acid is an organic compound that belongs to the class of halogenated nicotinic acids. This compound is characterized by the presence of a chlorine atom at the second position and a naphthalene group at the fifth position of the nicotinic acid structure. It is used as an intermediate in the synthesis of various bioactive compounds and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(naphthalen-2-yl)nicotinic acid typically involves the chlorination of nicotinic acid derivatives. One common method includes the chlorination of the N-oxide of nicotinic acid, followed by substitution reactions to introduce the naphthalene group. The reaction conditions often involve the use of chlorinating agents such as phosphorus oxychloride and phosphorus trichloride, with the temperature controlled around 60°C .

Industrial Production Methods

For industrial production, the synthesis process is optimized for higher yields and cost-effectiveness. This often involves a multi-step process including esterification, nucleophilic substitution, and hydrolysis. The reaction conditions are carefully controlled to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(naphthalen-2-yl)nicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Chlorinating Agents: Phosphorus oxychloride, phosphorus trichloride.

    Nucleophiles: Various nucleophiles can be used for substitution reactions.

    Catalysts: Palladium catalysts are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

2-Chloro-5-(naphthalen-2-yl)nicotinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(naphthalen-2-yl)nicotinic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(naphthalen-2-yl)nicotinic acid is unique due to the presence of the naphthalene group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-5-naphthalen-2-ylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO2/c17-15-14(16(19)20)8-13(9-18-15)12-6-5-10-3-1-2-4-11(10)7-12/h1-9H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHZNZAKFGSGBSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC(=C(N=C3)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00687673
Record name 2-Chloro-5-(naphthalen-2-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00687673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261921-14-5
Record name 2-Chloro-5-(naphthalen-2-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00687673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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